molecular formula C13H18O3S B14440047 Methyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate CAS No. 75631-49-1

Methyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate

Cat. No.: B14440047
CAS No.: 75631-49-1
M. Wt: 254.35 g/mol
InChI Key: MAQNJFRETONPFL-UHFFFAOYSA-N
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Description

Methyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate is an organic compound characterized by the presence of a sulfanyl group attached to a phenyl ring, which is further substituted with a tert-butyl group and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate typically involves the reaction of 5-tert-butyl-2-hydroxybenzaldehyde with a suitable sulfanyl reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the sulfanyl group. The resulting intermediate is then esterified with methanol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Methyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the hydroxy group may participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    5-tert-Butyl-2-hydroxybenzaldehyde: A precursor in the synthesis of Methyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate.

    5-tert-Butyl-2-methoxyphenylboronic acid: Another compound with similar structural features.

    6-tert-Butyl-m-cresol: Shares the tert-butyl and phenolic functional groups.

Uniqueness

This compound is unique due to the presence of both a sulfanyl group and an ester functional group, which confer distinct chemical properties and reactivity compared to its analogs. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

75631-49-1

Molecular Formula

C13H18O3S

Molecular Weight

254.35 g/mol

IUPAC Name

methyl 2-(5-tert-butyl-2-hydroxyphenyl)sulfanylacetate

InChI

InChI=1S/C13H18O3S/c1-13(2,3)9-5-6-10(14)11(7-9)17-8-12(15)16-4/h5-7,14H,8H2,1-4H3

InChI Key

MAQNJFRETONPFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)SCC(=O)OC

Origin of Product

United States

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